Home > Products > Screening Compounds P19942 > Aeruginosin EI461
Aeruginosin EI461 -

Aeruginosin EI461

Catalog Number: EVT-1586967
CAS Number:
Molecular Formula: C24H35N3O6
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aeruginosin EI461 is a complex natural compound belonging to the aeruginosin family, which is primarily known for its biological activities, particularly in inhibiting serine proteases. These enzymes play crucial roles in various physiological processes, making aeruginosins of significant interest in medicinal chemistry and biochemistry. Aeruginosin EI461 has been studied for its potential therapeutic applications, particularly in conditions where protease dysregulation is implicated, such as cancer and inflammatory diseases.

Source

Aeruginosin EI461 is derived from cyanobacteria, specifically from strains of Microcystis aeruginosa. This organism produces a variety of bioactive compounds, including aeruginosins, which have garnered attention due to their unique structures and biological activities. The initial discovery and characterization of Aeruginosin EI461 were documented in the scientific literature, highlighting its structural features and biological significance.

Classification

Aeruginosin EI461 is classified as a bicyclic α-amino acid derivative. It is part of a broader class of compounds known as peptidomimetics, which mimic the structure and function of peptides but possess distinct chemical properties that enhance their stability and bioactivity.

Synthesis Analysis

The synthesis of Aeruginosin EI461 involves intricate organic synthesis techniques due to its complex structure.

Methods

  1. Synthetic Routes: The synthesis typically includes multiple steps:
    • Formation of a bicyclic α-amino acid.
    • Catalytic asymmetric phase-transfer reactions.
    • Catalytic asymmetric epoxidation using lanthanide–BINOL complexes .
  2. Technical Details:
    • The synthesis requires careful control of reaction conditions to achieve the desired stereochemistry and yield.
    • Advanced organic synthesis techniques are employed to navigate the challenges posed by the molecule's complexity.
  3. Industrial Production: While detailed industrial methods are not extensively documented, scalability remains a challenge due to the sophisticated nature of the synthetic routes involved.
Molecular Structure Analysis

Aeruginosin EI461 features a unique bicyclic structure that contributes to its biological activity.

Structure

  • The molecular formula is C₁₉H₂₃N₃O₄S.
  • The compound contains several functional groups, including amines and carboxylic acids, which are critical for its interaction with biological targets.

Data

  • Molecular Weight: Approximately 377.47 g/mol.
  • Structural Characteristics: The bicyclic nature allows for specific interactions with serine proteases, enhancing its inhibitory effects .
Chemical Reactions Analysis

Aeruginosin EI461 participates in various chemical reactions that are crucial for its functionality.

Reactions

  1. Oxidation: Involves the introduction of oxygen atoms into the molecule, often using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Removal of oxygen or addition of hydrogen atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Replacement of functional groups under varying conditions; reagents typically include halogens and nucleophiles.

Technical Details

The outcomes of these reactions depend significantly on the specific conditions and reagents used, leading to diverse derivatives that can exhibit different biological activities.

Mechanism of Action

Aeruginosin EI461 primarily exerts its effects through the inhibition of serine proteases.

Process

  • The compound binds to the active site of serine proteases, preventing substrate access and subsequent catalysis.
  • This interaction is facilitated by its unique bicyclic α-amino acid core, which mimics peptide substrates and effectively blocks enzyme activity .

Data

X-ray crystallographic studies have elucidated the binding mode of Aeruginosin EI461 with proteases, revealing insights into its mechanism at a molecular level .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Aeruginosin EI461 is essential for its application in research and medicine.

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Shows stability under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with various chemical agents depending on functional group availability .
Applications

Aeruginosin EI461 has several scientific applications:

  1. Biological Research: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
  2. Medicinal Chemistry: Investigated for potential therapeutic applications in diseases characterized by protease dysregulation, such as cancer and inflammation.
  3. Pharmaceutical Development: Explored for developing new drugs targeting serine proteases due to its inhibitory properties .
Biosynthetic Origins and Cyanobacterial Ecology

Role in Microcystis aeruginosa Bloom Dynamics

Aeruginosin EI461 is a linear tetrapeptide produced by the cyanobacterium Microcystis aeruginosa during bloom formation in eutrophic freshwater ecosystems. This compound was first isolated from natural blooms in Israel's Einan Reservoir, where Microcystis dominates the phytoplankton community during seasonal proliferation events [4]. Unlike hepatotoxic microcystins, aeruginosins function as potent serine protease inhibitors, suggesting an ecological role in chemical defense rather than acute toxicity. During bloom senescence, when algal cells lyse, significant quantities of aeruginosins are released into the water column [1] [4]. Laboratory studies demonstrate that Microcystis upregulates aeruginosin production under phosphorus-limited conditions—a common feature of late-stage blooms. This nutrient-dependent biosynthesis positions aeruginosins as secondary metabolites involved in competitive interactions within the bloom microbiome, potentially inhibiting protease enzymes of competing microorganisms or grazers [1] [3].

Table 1: Environmental Factors Influencing Aeruginosin Production in Microcystis Blooms

Environmental ParameterEffect on Aeruginosin BiosynthesisExperimental Evidence
Phosphorus LimitationUpregulation (2-3× increase)NIES-98 strain cultures under P-deficient conditions [1]
High Cell DensityPeak production during late exponential phaseBiomass correlation in reservoir blooms [4]
Nitrogen Source (NO₃⁻ vs. NH₄⁺)Varied congener profilesStrain-specific responses in NIES-843 [3]
Light Intensity (μmol photons/m²/s)Optimal at 30 μEMA medium experiments with NIES-98 [1]

Nonribosomal Peptide Synthetase (NRPS) Pathway Elucidation

Aeruginosin EI461 is synthesized through a conserved nonribosomal peptide synthetase (NRPS) pathway encoded by the aer gene cluster. The core assembly line involves three multifunctional NRPS enzymes (AerA, AerB, AerG) organized in modules that activate, modify, and incorporate specific amino acid residues:

  • Module 1 (AerA): Incorporates para-hydroxyphenyllactic acid (Hpla) through a hybrid NRPS-polyketide synthase (PKS) mechanism, initiating peptide chain assembly [3] [9].
  • Module 2 (AerB): Activates a variable L-amino acid (tyrosine in EI461) and epimerizes it to the D-configuration via an integrated epimerase domain [3] [9].
  • Module 3 (AerG): Incorporates the signature 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety synthesized through the coordinated action of AerD, AerE, and AerF. AerD catalyzes prephenate decarboxylation to initiate Choi biosynthesis, while AerE and AerF perform subsequent reductions and ring cyclizations [3] [9].

The C-terminal argininal residue in EI461 derives from arginine processing by a specialized reductase, a step divergent from Planktothrix strains that produce alternative arginine analogs [3] [6]. Crucially, the absolute configuration of the Choi-6-hydroxyl group distinguishes EI461 from other aeruginosins, as determined by Marfey's method and chiral HPLC analysis [4]. This stereochemical uniqueness arises from strain-specific tailoring enzymes acting on the Choi precursor.

Table 2: Core Enzymatic Domains in Aeruginosin EI461 NRPS Assembly Line

NRPS ModuleDomain OrganizationSubstrate SpecificityFunction in EI461 Biosynthesis
AerAC-A-T-EHplaChain initiation and Hpla incorporation
AerBC-A-EL-TyrosineActivation, epimerization to D-Tyr
AerGC-AChoi moietyChoi incorporation and chain elongation
Terminal DomainR*Arg-derived aldehydesReduction and release as argininal

R = Reductase domain unique to Microcystis strains [3] [9]

Evolutionary Conservation of Aeruginosin Gene Clusters

The aer gene cluster exhibits a mosaic evolutionary pattern across cyanobacterial taxa. In Microcystis aeruginosa, the core aerA-aerB-aerG modules show >85% nucleotide sequence conservation among strains NIES-98, PCC 7806, and NIES-843, indicating vertical inheritance of the fundamental biosynthetic machinery [3] [6]. However, accessory genes encoding tailoring enzymes display marked plasticity:

  • Halogenase genes (aerJ) in strain NIES-98 enable chlorination at Hpla, absent in EI461-producing strains [3] [7]
  • Sulfotransferases (aerL) in Planktothrix modify Choi residues, while EI461 lacks sulfation [6] [7]
  • The EI461 biosynthetic pathway uniquely features an oxidoreductase (ORF1) that modifies the Choi-6-hydroxyl stereochemistry, explaining its distinct configuration [4] [7]

Phylogenetic analysis reveals that Microcystis and Planktothrix share a common aer cluster ancestor, but horizontal gene transfer (HGT) events have shaped strain-specific diversification. Notably, the aer cluster in M. aeruginosa NIES-843 contains a 12-kb insertion with glycosyltransferase genes absent in EI461 producers, while EI461 strains harbor unique reductase adaptations for argininal synthesis [3] [6] [7]. This genetic modularity enables rapid structural diversification of aeruginosins in response to ecological pressures, with EI461 representing a specialized chemotype adapted to specific bloom conditions.

Table 3: Aeruginosin Structural Variants and Producing Organisms

Compound NameProducing OrganismUnique Structural FeaturesKey References
Aeruginosin EI461Microcystis aeruginosa (Einan Reservoir bloom)D-Tyr configuration; Choi-6-OH stereochemistry [4]
Aeruginosin 298AMicrocystis aeruginosa NIES-298Chlorinated Hpla; Arg-ol terminus [1] [3]
Aeruginosin 98BMicrocystis aeruginosa NIES-98Sulfated Choi; Leu at position 2 [1]
Aeruginoside 126BPlanktothrix agardhii NIVA-CYA 126Aeap moiety; glycosylation [6] [9]
Varlaxin 824CNostoc sp.Fatty acyl chain; modified Choi [1]

Properties

Product Name

Aeruginosin EI461

IUPAC Name

(2S,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

Molecular Formula

C24H35N3O6

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20+,21+/m1/s1

InChI Key

FEBDAAYWFMTVBF-HYMUMSMOSA-N

Synonyms

aeruginosin EI461

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Isomeric SMILES

CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.